(Piperidin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Piperidin-3-ylmethyl)urea is an organic compound with the molecular formula C7H15N3O. It features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-3-ylmethyl)urea typically involves the nucleophilic addition of piperidine derivatives to isocyanates or carbamoyl chlorides. One common method is the reaction of piperidine with potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without organic co-solvents, making it environmentally friendly.
Industrial Production Methods: For large-scale production, the synthesis of this compound can be optimized by using scalable and catalyst-free methods. The reaction conditions are designed to be resource-efficient and environmentally sustainable, avoiding the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions: (Piperidin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce N-oxides, while reduction can yield secondary amines .
Scientific Research Applications
(Piperidin-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (Piperidin-3-ylmethyl)urea involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Piperidine: A simpler structure without the urea moiety, used widely in medicinal chemistry.
Piperidin-4-ylmethyl)urea: Similar structure but with the urea group attached at a different position on the piperidine ring.
Uniqueness: (Piperidin-3-ylmethyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
piperidin-3-ylmethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H3,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPIXMWADUFFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.